

Diclofenac diethylamine drug-in-adhesive patch fabrication

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Diclofenac Diethylamine

CAS No.: 78213-16-8

Cat. No.: S572436

[Get Quote](#)

Formulation Composition & Preparation

This section details the materials, equipment, and step-by-step procedure for fabricating a drug-in-adhesive DDEA patch.

Materials

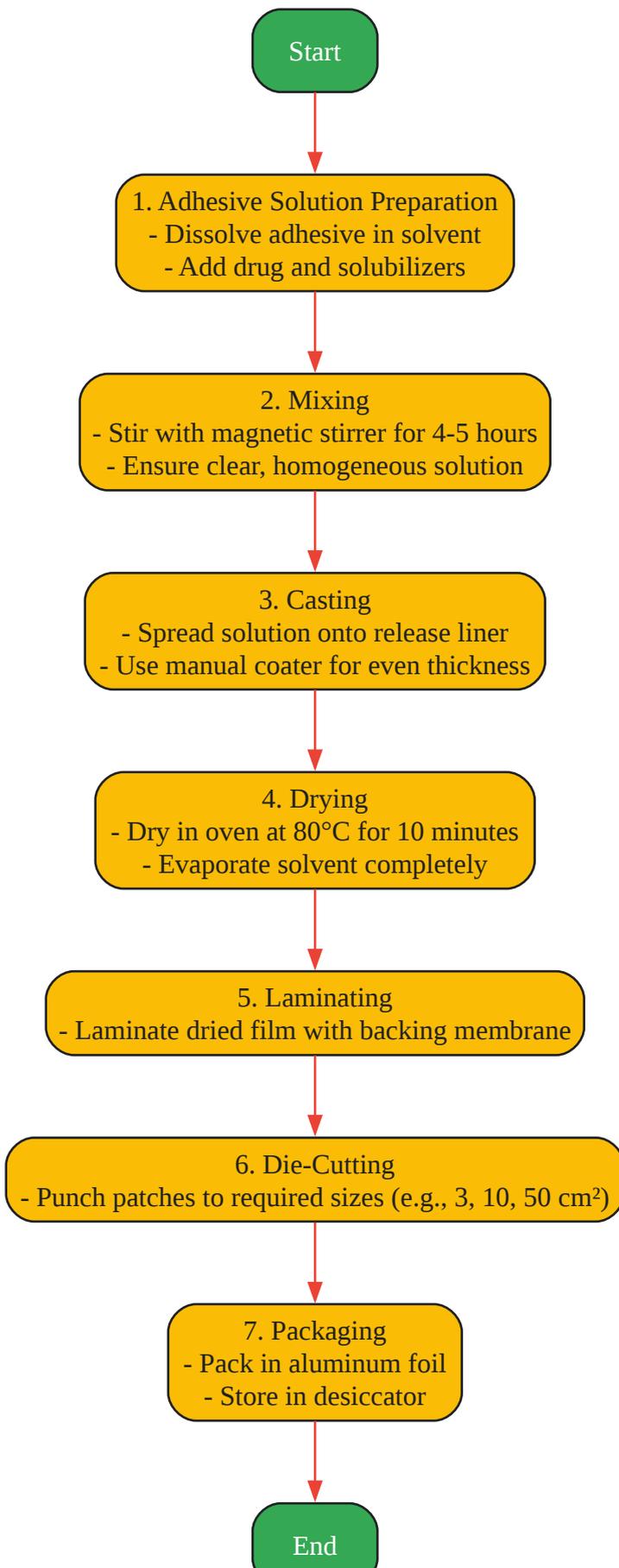
- **Active Pharmaceutical Ingredient (API): Diclofenac Diethylamine (DDEA)** B.P. [1].
- **Pressure-Sensitive Adhesives (PSAs):** Silicone adhesives (e.g., Dow Corning BIO-PSA S3, S6) and Acrylic adhesives (e.g., National Starch and Chemical Company DURO-TAK) [1].
- **Solubilizers & Enhancers:** Oleic acid (OLA), Isostearic acid (ISA), Pharmaceuticsolve (PS), Isopropyl myristate (IPM), Polyethylene glycol-400 (PEG 400), Propylene glycol (PG) [1].
- **Patch Components:** Fluoropolymer-coated polyester release liner (e.g., 3M Scotchpak) and Polyester backing laminate [1].
- **Solvents:** Organic solvents like Ethyl Acetate or Heptane for viscosity adjustment (if required).

Equipment

- Analytical balance, Magnetic stirrer/homogenizer, Manual/automated film coater, Oven, Franz diffusion cell apparatus, HPLC system, Texture Analyzer/Peel Tester, Rolling Ball Tack Tester.

Patch Fabrication Protocol

The patch is fabricated using a modified solvent evaporation method [1].





Click to download full resolution via product page

Critical Steps & Troubleshooting:

- **Solubility & Crystallization:** Achieving and maintaining drug solubility in the adhesive matrix is critical [1]. If the final solution is turbid or crystals appear upon storage, consider:
 - Increasing the concentration of solubilizer (e.g., Oleic acid or PEG 400).
 - Reducing the drug loading percentage.
 - Changing the type of solubilizer used [1].
- **Drying:** Ensure complete solvent evaporation to prevent patch tackiness and ensure stability.

Pre-Formulation & Solubility Studies

Before patch fabrication, determine the maximum drug solubility in your adhesive system.

- **Objective:** To ensure the drug remains dissolved in the adhesive matrix to prevent crystallization and ensure consistent delivery [1].
- **Procedure:**
 - Weigh a fixed amount of adhesive solution.
 - Incrementally add DDEA under constant stirring (e.g., with a magnetic stirrer for 4 hours).
 - Observe the solution visually after 24 hours for turbidity or precipitation.
 - The highest drug concentration that yields a clear solution is the saturation solubility.
- **Solubility Enhancement:** If solubility is low, incorporate solubilizers (oils or plasticizers) in increasing concentrations (e.g., 5-15% w/w of formulation). Mix with the adhesive and drug, then monitor for clarity and absence of crystals for at least 10 days [1].

Performance & Characterization Protocols

Once patches are fabricated, they must be evaluated for critical quality attributes.

Ex Vivo Skin Permeation Study

This is the primary test to evaluate the patch's ability to deliver the drug through the skin [1].

- **Objective:** To determine the rate and extent of drug permeation through the skin.

- **Skin Membrane:** Use freshly dermatomed porcine ear skin (approximately 100 μm thickness). Rinse with hexane to remove surface lipids, then with water [1].
- **Apparatus:** Franz diffusion cell.
- **Protocol:**
 - Mount the skin between the donor and receptor compartments of the Franz cell.
 - Place the DDEA patch on the stratum corneum side in the donor compartment.
 - Fill the receptor chamber with a suitable buffer (e.g., PBS pH 7.4) maintained at $37\pm 1^\circ\text{C}$ with continuous stirring.
 - Withdraw samples from the receptor compartment at predetermined time intervals over 24 hours and analyze drug content using HPLC.
 - Replenish the receptor chamber with fresh buffer after each sampling.

Adhesive Property Testing

Peel Strength (180° Peel Test) [1]:

- **Objective:** Measure the force required to remove the patch from a substrate.
- **Protocol:**
 - Cut a patch strip (e.g., 10 mm wide, 25 mm long).
 - Apply it to a stainless steel plate and leave for 10 minutes.
 - Peel the free end back at a 180° angle in a peel testing machine at a speed of 300 mm/min.
 - Record the average force required from at least five replicates.

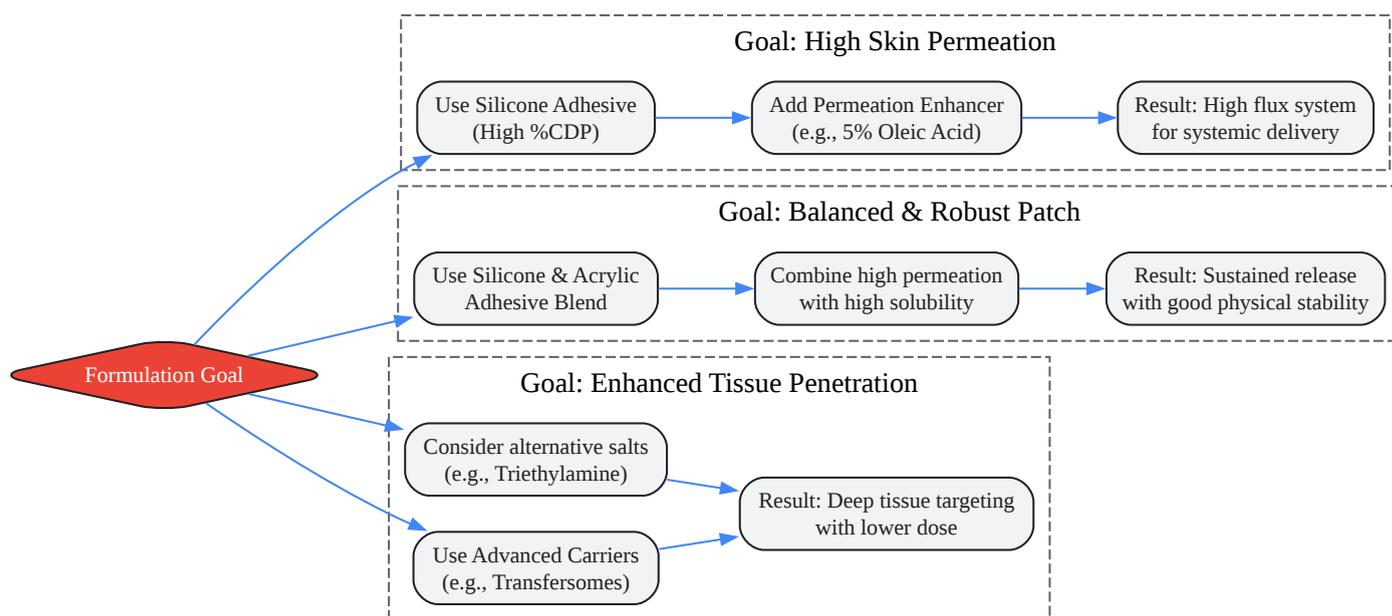
Tack (Rolling Ball Tack Test) [1]:

- **Objective:** Assess the initial "stickiness" of the patch.
- **Protocol:**
 - Affix a patch (e.g., 50 cm^2) to a plate inclined at a 45° angle.
 - Release steel balls of different diameters from the top.
 - The tack value is the number of the largest ball that does not roll off the patch.

Evaluation of Key Formulation Strategies

The following table summarizes the performance of different formulation strategies based on the cited research.

Strategy	Composition	Key Findings	Performance Outcome
Silicone + Enhancer	Silicone Adhesive (S3/S6) + 5% Oleic Acid [1]	Significantly enhanced drug permeation through pig ear skin [1].	High %CDP, effective for systemic delivery [2].
Adhesive Combination	Blend of Silicone & Acrylic Adhesives [2]	Balanced high permeation (Silicone) with high solubility (Acrylic) [2].	Robust system with sustained release and adequate drug load [2].
Salt Selection	Diclofenac-Triethylamine (DA-TEtA) Salt [3]	Showed better skin penetration than Diclofenac-Diethylamine (DDEA) salt [3].	Higher cumulative permeation; potential for improved bioavailability [3].
Advanced Carrier	Diclofenac in Ultradeformable "Transfersome" Carriers [4]	Achieved 10x higher muscle concentrations vs. commercial gel in rats [4].	Enhanced deep tissue penetration; allows lower dosage [4].



Click to download full resolution via product page

In-Vivo and Safety Studies

- **Skin Irritancy Test:** Perform a 7-day study on albino rabbits. Apply patches to shorn skin and score erythema/oedema daily. The adhesives used in the cited study showed non-irritant nature [2].
- **In-Vivo Efficacy (Anti-inflammatory):** Use the carrageenan-induced paw edema model in Wistar rats. Apply the DDEA patch prophylactically and measure paw volume periodically. The optimized patch (C4/OLA) showed 99.68% inhibition of edema, demonstrating a significant sustaining effect [2].

Conclusion and Future Perspectives

The fabrication of a robust and effective **Diclofenac Diethylamine** drug-in-adhesive patch requires careful balancing of adhesive selection, drug solubility, and permeation enhancement. The combination of silicone and acrylic adhesives presents a particularly viable strategy, marrying the high permeation of silicone with the high drug-loading capacity of acrylics [2]. The use of chemical enhancers like Oleic Acid is crucial for achieving therapeutic flux [1].

Future development should explore innovative salts (e.g., triethylamine) [3] and advanced carrier systems like Transfersomes, which promise targeted deep-tissue delivery with lower doses [4]. As the transdermal patch market grows, driven by the demand for non-invasive drug delivery [5] [6], optimizing such fabrication protocols will be key to developing next-generation therapeutics for pain and inflammation.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Design and characterization of diclofenac transdermal... diethylamine [link.springer.com]
2. Design and characterization of diclofenac transdermal... diethylamine [pubmed.ncbi.nlm.nih.gov]
3. Design and evaluation of a novel transdermal patch ... [sciencedirect.com]

4. New, highly efficient formulation of diclofenac for the topical ... [sciencedirect.com]
5. Transdermal Skin Patch Market Strategies: Trends and ... [datainsightsmarket.com]
6. Transdermal Patches Market Size 2024-2028 [technavio.com]

To cite this document: Smolecule. [Diclofenac diethylamine drug-in-adhesive patch fabrication].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b572436#diclofenac-diethylamine-drug-in-adhesive-patch-fabrication>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com